Enhanced Lipophilicity (LogP) Drives Superior Membrane Permeability vs. 1-Methyl Analog
The isopropyl group at the N1 position increases lipophilicity relative to the methyl analog, as reflected in a higher calculated LogP value. The target compound exhibits a LogP of 0.4 [1], while the 1-methyl analog (CAS 5399-94-8) has a reported LogP of approximately -0.2 to 0.1 based on structural prediction tools. This difference in lipophilicity is expected to enhance passive membrane permeability, a critical parameter for cellular target engagement.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.4 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5399-94-8): LogP ≈ -0.2 to 0.1 |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.6 |
| Conditions | Calculated partition coefficient; ChemSpace database and comparative structural analysis [1] |
Why This Matters
Higher LogP correlates with improved passive diffusion across lipid bilayers, potentially reducing the need for active transport mechanisms in cell-based assays.
- [1] ChemSpace. 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. CSMB00011795267. CAS 4014-61-3. View Source
